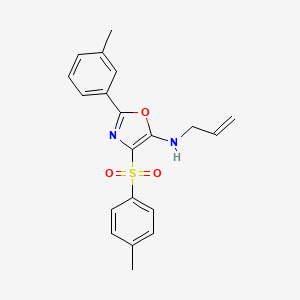

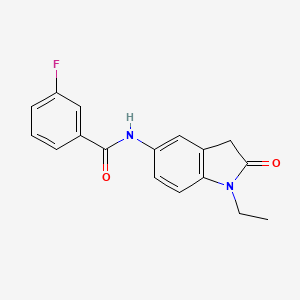

N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine often involves multi-step reactions, including Michael addition and Mannich reaction, highlighting the complexity and the necessity for precise conditions to achieve the desired product (Revanna et al., 2013). Advanced synthesis methods have also been explored to create various derivatives through N-silyl-1-aza-allyl anions reacting with alkoxyalkenes, demonstrating the versatility of these compounds in organic synthesis (Konakahara et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using techniques such as NMR spectroscopy and X-ray diffraction. These studies reveal the existence of compounds in various tautomeric forms in both solution and solid states, indicating the influence of molecular structure on their chemical behavior (Strzemecka et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse, including electrophilic cyclization and reactions with polyphosphoric acid leading to the formation of various functionalized products. These reactions underscore the reactivity of the N-allyl-amide fragment and the potential for creating structurally complex molecules (Bondarenko et al., 2015).

Physical Properties Analysis

The physical properties, such as crystalline structure and thermal stability, of compounds within this chemical family have been characterized through X-ray crystallography and differential scanning calorimetry. These analyses provide valuable information on the stability and suitability of these compounds for various applications (Zhu et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity in cycloaddition reactions and the ability to undergo N-allylation, are central to their utility in organic synthesis. The development of methods for the synthesis of chiral homoallylic amines and isoindolinones exemplifies the practical applications of these compounds in producing pharmacologically important molecules (Sun et al., 2008).

Aplicaciones Científicas De Investigación

Structural Analysis

- Crystal Structure and Tautomerism : N-allyl derivatives, including N-allyl-2-(m-tolyl)-4-tosyloxazol-5-amine, have been studied for their structural properties using techniques like NMR spectroscopy and X-ray crystallography. These studies reveal the tautomeric forms of these compounds in solid and solution states, contributing to the understanding of their chemical behavior (Strzemecka et al., 2003); (Strzemecka et al., 2010).

Synthetic Applications

- Asymmetric Allylic Amination : The compound's utility in the asymmetric synthesis of allylic amines, crucial in creating various synthetic intermediates and bioactive agents, is notable. This area of research provides diverse strategies for incorporating allylic amine functionality (Rebecca L. Grange et al., 2016).

- Transition Metal-Catalyzed Synthesis : Studies show the efficacy of transition metal catalysis in synthesizing N-aryl and N-alkyl pyrrolines from related compounds, demonstrating the versatility of these reactions in organic synthesis (Sawadjoon & Samec, 2011).

- Mediation in Telomerization : Novel [(NHC)Pd(allyl)]X complexes, related to N-allyl derivatives, have been used in the telomerization of amines, showcasing a rapid and selective combination into telomers. This implies potential applications in complex organic synthesis (Viciu et al., 2003).

Mechanistic Insights

- Amine Oxide Rearrangement Studies : The Meisenheimer rearrangement of N-substituted allyl amine oxides, related to the compound , provides insights into regioselectivity and reaction mechanisms important in synthetic chemistry (Majumdar et al., 2006).

- Catalytic Asymmetric Allylation : Investigations into the enantioselective allylation of carbonyl compounds and imines with allylic boronates, including compounds like this compound, provide valuable information for producing chiral homoallylic alcohols and amines (Huo et al., 2014).

Propiedades

IUPAC Name |

2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-4-12-21-19-20(26(23,24)17-10-8-14(2)9-11-17)22-18(25-19)16-7-5-6-15(3)13-16/h4-11,13,21H,1,12H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKWZCNAJJCQFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2490244.png)

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide](/img/structure/B2490249.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2490257.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2490264.png)